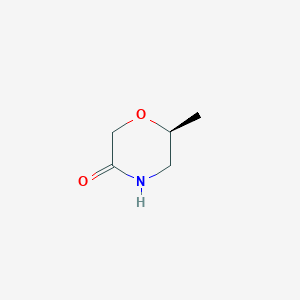

(6S)-6-methylmorpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUDAELDAIZDDT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127958-67-2 | |

| Record name | (6S)-6-methylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (6S)-6-methylmorpholin-3-one

This guide provides an in-depth exploration of the synthetic pathway for (6S)-6-methylmorpholin-3-one, a chiral morpholinone of significant interest in the pharmaceutical industry. As a key building block, its stereochemically defined structure is crucial for the efficacy of various active pharmaceutical ingredients (APIs), particularly in the development of treatments for central nervous system and metabolic disorders.[1] This document will detail a robust and well-established synthetic route, offering insights into the reaction mechanisms, experimental protocols, and the critical parameters that ensure a successful and stereochemically pure synthesis.

Introduction: The Significance of this compound in Drug Development

This compound is a valuable chiral intermediate prized for its role in constructing complex molecules with high enantioselectivity.[1] Its rigid, six-membered heterocyclic structure, featuring a stereocenter at the 6-position, makes it an ideal scaffold for designing drugs with specific three-dimensional orientations required for optimal target engagement. One of the most notable applications of this compound is as a key intermediate in the synthesis of Aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[2][3][4] The precise stereochemistry of the methyl group in the (S) configuration is paramount for the biological activity of Aprepitant.

This guide will focus on a practical and efficient two-step synthesis of this compound commencing from the readily available chiral starting material, (S)-alaninol. This approach leverages the principles of chiral pool synthesis, where the stereochemistry of the final product is directly inherited from the starting material.

Synthetic Pathway Overview: A Two-Step Approach from (S)-Alaninol

The synthesis of this compound from (S)-alaninol is a straightforward and efficient process that can be broken down into two primary transformations:

-

N-Chloroacetylation of (S)-alaninol: The first step involves the acylation of the primary amine of (S)-alaninol with chloroacetyl chloride to form the intermediate, (S)-2-(2-chloroacetamido)propan-1-ol.

-

Intramolecular Cyclization: The second step is a base-mediated intramolecular Williamson ether synthesis, where the hydroxyl group of the intermediate displaces the chlorine atom to form the morpholin-3-one ring.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Part 1: N-Chloroacetylation of (S)-Alaninol

The initial step in the synthesis is the chemoselective N-acylation of (S)-alaninol with chloroacetyl chloride. This reaction forms a stable amide bond and introduces the necessary chloroacetyl group for the subsequent cyclization. The use of a mild base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amino alcohol and promoting the reaction to completion.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of (S)-alaninol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the amide bond. The stereocenter at the carbon bearing the methyl group remains unaffected during this transformation.

Experimental Protocol: N-Chloroacetylation

This protocol is based on established methods for the N-chloroacetylation of amino alcohols.[5][6]

Materials:

-

(S)-Alaninol

-

Chloroacetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-alaninol (1.0 equivalent) and sodium bicarbonate (2.2 equivalents) in a mixture of dichloromethane and water (e.g., a 2:1 v/v ratio).

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

-

Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (S)-2-(2-chloroacetamido)propan-1-ol.

Data Presentation: N-Chloroacetylation

| Parameter | Value |

| Starting Material | (S)-Alaninol |

| Reagent | Chloroacetyl Chloride |

| Base | Sodium Bicarbonate |

| Solvent | Dichloromethane/Water |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% (crude) |

Part 2: Intramolecular Cyclization to this compound

The second and final step is the intramolecular cyclization of (S)-2-(2-chloroacetamido)propan-1-ol to afford the desired this compound. This transformation is a classic example of a Williamson ether synthesis, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from the same molecule, forming a cyclic ether.[7][8][9][10][11]

Mechanistic Insights

The reaction is initiated by a strong base, such as sodium hydride or potassium carbonate, which deprotonates the hydroxyl group of the N-chloroacetylated intermediate to form a reactive alkoxide. This alkoxide then undergoes an intramolecular S_N2 attack on the carbon atom bearing the chlorine atom, leading to the formation of the six-membered morpholin-3-one ring and the elimination of a chloride salt. The stereochemistry at the C6 position is retained throughout this process.

Caption: Mechanism of the intramolecular cyclization step.

Experimental Protocol: Intramolecular Cyclization

This protocol is a representative procedure based on general methods for the synthesis of morpholinones via intramolecular cyclization.

Materials:

-

Crude (S)-2-(2-chloroacetamido)propan-1-ol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of crude (S)-2-(2-chloroacetamido)propan-1-ol (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the initial organic layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation: Intramolecular Cyclization

| Parameter | Value |

| Starting Material | (S)-2-(2-chloroacetamido)propan-1-ol |

| Base | Sodium Hydride or Potassium Carbonate |

| Solvent | Tetrahydrofuran or Dimethylformamide |

| Reaction Temperature | Reflux |

| Typical Yield | 70-85% (after purification) |

Conclusion

The synthesis of this compound from (S)-alaninol represents a reliable and efficient method for producing this valuable chiral building block. The two-step sequence of N-chloroacetylation followed by intramolecular cyclization is a robust process that proceeds with high fidelity, preserving the stereochemical integrity of the starting material. This guide provides a comprehensive overview of this synthetic pathway, including mechanistic insights and detailed experimental protocols, to aid researchers and drug development professionals in the successful preparation of this important pharmaceutical intermediate.

References

-

University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

-

University of California, Irvine. Williamson Ether Synthesis. [Link]

- Google Patents.

-

Wikipedia. Williamson ether synthesis. [Link]

- Google Patents.

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

ResearchGate. Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

-

Chemistry For Sustainability. Green Synthesis of Aprepitant. [Link]

-

ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. Williamson Synthesis [organic-chemistry.org]

Introduction: The Strategic Role of (6S)-6-methylmorpholin-3-one in Chiral Synthesis

An In-Depth Technical Guide to (6S)-6-methylmorpholin-3-one for Advanced Pharmaceutical Development

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely a technicality but a fundamental pillar of safety, efficacy, and therapeutic innovation. Chiral molecules, particularly enantiomerically pure building blocks, are the linchpins in the synthesis of complex active pharmaceutical ingredients (APIs). This compound (CAS Number: 127958-67-2 ) has emerged as a valuable and strategic chiral synthon.[1][2] Its rigid, six-membered heterocyclic structure, featuring a defined stereocenter, makes it an ideal starting point or intermediate for constructing molecules with high enantioselectivity.[1]

This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and process development scientists. We will move beyond basic specifications to explore the causality behind its application, detailing its synthesis, analytical validation, and critical role in the production of advanced therapeutics, grounded in field-proven insights and authoritative references.

Core Physicochemical & Handling Properties

A comprehensive understanding of a reagent's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 127958-67-2 | [1][2] |

| Molecular Formula | C₅H₉NO₂ | [1][2] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Typical Purity | ≥98% | [1][2] |

| MDL Number | MFCD18071976 | [1] |

| Storage Conditions | 2-8°C, dry, protected from light | [1][4] |

Note: The enantiomer, (6R)-6-methylmorpholin-3-one, has a distinct CAS number: 127958-66-1.[3][4] Careful verification of the stereoisomer is critical.

The Imperative of Chirality: Asymmetric Synthesis with Morpholinone Scaffolds

The morpholine ring is a privileged pharmacophore in medicinal chemistry, often incorporated into drug candidates to modulate pharmacokinetic properties or to interact with biological targets.[5][6] When a stereocenter is introduced, as in this compound, its utility is significantly enhanced, allowing it to serve as a chiral building block. This approach is fundamentally a strategy of "chirality transfer," where the pre-defined stereochemistry of the building block dictates the stereochemical outcome of subsequent reactions.

This strategy is often more efficient and scalable than methods that attempt to create the stereocenter later in a synthetic sequence, which may require stoichiometric chiral reagents, difficult resolutions, or complex asymmetric catalysis.[7] The use of a chiral building block like this compound simplifies the synthetic challenge, making the pathway to an enantiomerically pure API more robust and cost-effective.

The following workflow illustrates the central role of a chiral building block in a typical asymmetric synthesis campaign.

Caption: General workflow for asymmetric synthesis using a chiral building block.

Application Profile: A Key Intermediate in the Synthesis of Apremilast

Apremilast (Otezla®) is an oral, small-molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriasis and psoriatic arthritis.[8][9] The synthesis of Apremilast is a prominent example of the industrial application of chiral morpholine derivatives. Several patented synthetic routes for Apremilast and its key intermediates rely on the stereoselective construction of the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine core.[8][10][11][12] this compound can be envisioned as a precursor or structural analogue in strategies aimed at creating the necessary chiral amine.

The general synthetic logic involves coupling the chiral fragment with other key synthons to build the final molecule. Asymmetric hydrogenation is a powerful technique often employed to establish the desired stereocenter in these syntheses.[7]

The diagram below outlines a conceptual pathway illustrating how a chiral morpholine-derived structure contributes to the final Apremilast molecule.

Caption: Conceptual synthesis pathway for Apremilast.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and stereochemical integrity of this compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess purity.

-

Methodology:

-

Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[13]

-

Integrate the ¹H NMR signals to confirm proton ratios.

-

-

Expected Results (¹H NMR): The spectrum should show distinct signals corresponding to the methyl group (a doublet), the methylene protons adjacent to the oxygen and nitrogen, and the methine proton at the chiral center. The coupling patterns and chemical shifts will be characteristic of the morpholin-3-one ring system.

-

Expected Results (¹³C NMR): The spectrum will display five distinct carbon signals, including peaks for the methyl group, the two methylene carbons, the methine carbon, and the carbonyl carbon.

2. Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Acquire the IR spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Scan the typical range of 4000-450 cm⁻¹.

-

-

Expected Results: A strong absorption band between 1650-1700 cm⁻¹ is indicative of the amide carbonyl (C=O) group. A broad absorption around 3200-3400 cm⁻¹ would correspond to the N-H stretch. C-H and C-O stretching vibrations will also be present.[14]

3. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight.

-

Methodology:

-

Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analyze in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Expected Results: The mass spectrum should show a prominent peak at m/z ≈ 116.1, corresponding to the [M+H]⁺ ion of C₅H₉NO₂.

4. Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine enantiomeric purity.

-

Methodology:

-

Select an appropriate chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

-

Develop a mobile phase (typically a mixture of hexane/isopropanol or similar) that provides baseline separation of the (6S) and (6R) enantiomers.

-

Inject a solution of the sample and quantify the peak areas for each enantiomer.

-

-

Expected Results: For a high-purity sample, the chromatogram should show a single major peak corresponding to the (6S)-enantiomer, with the area of the (6R)-enantiomer peak being below the specified limit (e.g., <1%).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for morpholinone derivatives should be followed.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[15][16] Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[15]

-

First Aid:

-

Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[15]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[15]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[1][4] Recommended storage temperature is 2-8°C.[1][4]

Conclusion

This compound is more than a chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of complex pharmaceutical molecules. Its value lies in its defined chirality, which can be strategically transferred to a target API, thereby streamlining development and manufacturing processes. A thorough understanding of its properties, analytical validation methods, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in drug discovery and development programs.

References

- MySkinRecipes. This compound.

- Chemsrc.com. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.

- CymitQuimica. (6R)-6-Methylmorpholin-3-one.

- Fisher Scientific. SAFETY DATA SHEET - Morpholin-3-one. (2016-02-04).

- Eureka | Patsnap.

- Lead Sciences. (6R)-6-Methylmorpholin-3-one.

- BOC Sciences. Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production.

- Eureka | Patsnap.

- Enamine.

- MedKoo Biosciences. Apremilast Synthetic Routes.

- Google Patents.

- PubMed.

- Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- Chemistry Stack Exchange. Which organic compound's NMR and IR are these?. (2019-01-28).

- ResearchGate. 1 Н NMR spectra of the isomeric compounds 9 and 6b (400 MHz, 1:2 СCl....

- PMC (PubMed Central). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-14).

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. (6R)-6-Methylmorpholin-3-one | CymitQuimica [cymitquimica.com]

- 4. (6R)-6-Methylmorpholin-3-one - Lead Sciences [lead-sciences.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. medkoo.com [medkoo.com]

- 10. A kind of preparation method of synthetic Apremilast intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 11. Preparation method for apremilast and intermediate of apremilast - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. fishersci.com [fishersci.com]

- 16. enamine.enamine.net [enamine.enamine.net]

(6S)-6-Methylmorpholin-3-one: A Chiral Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Design

In the landscape of modern pharmacology, the three-dimensional architecture of a molecule is paramount to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly influences a drug's efficacy, safety, and metabolic profile. A significant portion of drugs currently on the market are chiral compounds, and it is now well-established that enantiomers of the same drug can exhibit vastly different pharmacological and toxicological properties.[1][2][3] This necessitates the development and utilization of enantiomerically pure building blocks, known as chiral synthons, in the synthesis of new chemical entities.

(6S)-6-methylmorpholin-3-one emerges as a particularly valuable chiral building block for medicinal chemistry. Its rigid, six-membered heterocyclic scaffold, incorporating both a lactam and an ether functionality, along with a stereodefined methyl group, offers a unique combination of structural features. These attributes allow for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets. The morpholine core is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, and strategic applications in the development of innovative therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 127958-67-2 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C, under inert atmosphere |

Spectroscopic Characterization:

The structural integrity and purity of this compound are confirmed through standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.0-6.5 (br s, 1H, NH), 4.25-4.35 (m, 1H), 3.90-4.00 (m, 1H), 3.70-3.80 (m, 1H), 3.45-3.55 (m, 1H), 3.25-3.35 (m, 1H), 1.25 (d, J=6.8 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 170.5, 74.5, 48.0, 45.0, 18.5.

-

Mass Spectrometry (EI): The mass spectrum of 6-methylmorpholin-3-one is expected to show a molecular ion peak (M+) at m/z = 115. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]+) to give a fragment at m/z = 100, and cleavage of the morpholinone ring.

Synthesis of this compound

The provision of enantiomerically pure this compound is critical for its application in asymmetric synthesis. Two primary strategies are employed: the synthesis of the racemic mixture followed by chiral resolution, and direct enantioselective synthesis.

Synthesis of Racemic 6-Methylmorpholin-3-one

A common and efficient method for the synthesis of the racemic compound involves the cyclization of an N-substituted amino alcohol. A plausible and accessible route starts from commercially available (S)-alaninol.[4]

Workflow for Racemic Synthesis:

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of 6-Methylmorpholin-3-one

Abstract

This technical guide provides a comprehensive overview of the enantioselective synthesis of 6-methylmorpholin-3-one, a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary focus of this document is a robust and highly stereocontrolled synthesis commencing from the chiral pool, utilizing readily available L- or D-alanine as the source of chirality. This approach offers a practical and efficient route to either the (S)- or (R)-enantiomer of the target molecule. We will delve into the strategic considerations behind this synthetic pathway, provide detailed, step-by-step experimental protocols, and discuss the key mechanistic aspects that ensure high enantiomeric purity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding and practical implementation of this important synthesis.

Introduction: The Significance of Chiral Morpholinones

The morpholinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a stereocenter, as in 6-methylmorpholin-3-one, adds a crucial three-dimensional element that can profoundly influence pharmacological activity, binding affinity to biological targets, and pharmacokinetic properties. Enantiomerically pure 6-methylmorpholin-3-one serves as a valuable chiral building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The ability to selectively synthesize either the (R)- or (S)-enantiomer is of paramount importance, as the biological activity often resides in only one of the enantiomers.

This guide will focus on a chiral pool-based approach, which is a highly attractive strategy in asymmetric synthesis.[1] By starting with a readily available and inexpensive chiral molecule like alanine, the stereochemical information is carried through the synthetic sequence, obviating the need for chiral resolutions or complex asymmetric catalysis in later stages.

Retrosynthetic Analysis and Strategic Overview

Our synthetic strategy for enantiomerically pure 6-methylmorpholin-3-one is predicated on a straightforward retrosynthetic disconnection that traces the target molecule back to a commercially available enantiopure amino acid.

The key disconnection is the amide bond within the morpholinone ring, which reveals an N-substituted amino acid precursor. This precursor, in turn, can be constructed from an amino alcohol and a suitable carboxylic acid derivative. This leads us to a chiral amino alcohol, which can be readily derived from the corresponding amino acid.

Specifically, for the synthesis of (S)-6-methylmorpholin-3-one, we will utilize L-alanine as our chiral starting material. Conversely, D-alanine can be employed to access (R)-6-methylmorpholin-3-one. The core of our strategy involves three key transformations:

-

Reduction of the Carboxylic Acid: The carboxylic acid functionality of the starting amino acid is reduced to a primary alcohol to furnish the corresponding amino alcohol.

-

N-Alkylation: The amino group of the amino alcohol is then alkylated with a suitable two-carbon electrophile bearing a masked or protected carboxylic acid functionality.

-

Intramolecular Cyclization: The final step involves the deprotection (if necessary) and intramolecular cyclization of the resulting amino acid derivative to form the desired 6-methylmorpholin-3-one.

This strategy is illustrated in the following workflow diagram:

Caption: Synthetic workflow for (S)-6-methylmorpholin-3-one.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the enantioselective synthesis of (S)-6-methylmorpholin-3-one starting from L-alanine. For the synthesis of the (R)-enantiomer, D-alanine should be used as the starting material, and the procedures are analogous.

Synthesis of (S)-2-Aminopropan-1-ol

This initial step involves the reduction of the carboxylic acid of L-alanine to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of L-alanine: Slowly add L-alanine (1.0 equivalent) portion-wise to the stirred suspension of LiAlH₄ in THF at 0 °C. Caution: The reaction is highly exothermic, and hydrogen gas is evolved. Ensure adequate cooling and ventilation.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

-

Isolation: Filter the resulting white precipitate of aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield (S)-2-aminopropan-1-ol as a viscous oil. The product is often of sufficient purity for the next step, but can be further purified by distillation under reduced pressure if necessary.

Synthesis of N-((S)-1-hydroxypropan-2-yl)-2-chloroacetamide

In this step, the amino group of (S)-2-aminopropan-1-ol is acylated with chloroacetyl chloride. This introduces the two-carbon unit required for the formation of the morpholinone ring.

Protocol:

-

Reaction Setup: Dissolve (S)-2-aminopropan-1-ol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or THF in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

-

Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-((S)-1-hydroxypropan-2-yl)-2-chloroacetamide as a crude product. This material can be purified by column chromatography on silica gel.

Intramolecular Cyclization to (S)-6-Methylmorpholin-3-one

The final step is a base-mediated intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the morpholinone ring.

Protocol:

-

Reaction Setup: Dissolve N-((S)-1-hydroxypropan-2-yl)-2-chloroacetamide (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or THF in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a strong base, such as sodium hydride (1.2 equivalents, 60% dispersion in mineral oil), portion-wise to the solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure an inert atmosphere and proper ventilation.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the starting material is consumed as monitored by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield enantiomerically pure (S)-6-methylmorpholin-3-one.

Alternative Enantioselective Strategies

While the chiral pool approach is highly effective, other strategies for the enantioselective synthesis of 6-methylmorpholin-3-one are also being explored in the field. These include:

-

Asymmetric Hydrogenation: This approach would involve the synthesis of an achiral precursor, 6-methylenemorpholin-3-one, followed by an asymmetric hydrogenation using a chiral catalyst to introduce the stereocenter at the 6-position.[2][3] This method is atom-economical and can provide high enantioselectivities, but requires careful catalyst screening and optimization.[2]

Caption: Asymmetric hydrogenation of 6-methylenemorpholin-3-one.

-

Enzymatic Desymmetrization: This strategy involves the use of an enzyme to selectively react with one of two enantiotopic groups in a prochiral substrate, thereby creating the desired stereocenter.[4][5] For example, a prochiral 6,6-disubstituted morpholin-3-one could potentially be desymmetrized using a hydrolase enzyme. This approach offers the benefits of high enantioselectivity and mild reaction conditions.[5]

Data Summary

The following table summarizes the expected outcomes for the chiral pool synthesis of 6-methylmorpholin-3-one based on literature precedents for analogous reactions.

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield | Enantiomeric Purity |

| 1 | L-Alanine | (S)-2-Aminopropan-1-ol | LiAlH₄, THF, reflux | 85-95% | >99% ee |

| 2 | (S)-2-Aminopropan-1-ol | N-((S)-1-hydroxypropan-2-yl)-2-chloroacetamide | Chloroacetyl chloride, Et₃N, DCM, 0 °C to rt | 70-85% | >99% ee |

| 3 | N-((S)-1-hydroxypropan-2-yl)-2-chloroacetamide | (S)-6-Methylmorpholin-3-one | NaH, DMF, 0 °C to rt | 60-75% | >99% ee |

Conclusion

The enantioselective synthesis of 6-methylmorpholin-3-one is a critical process for accessing a key chiral building block in drug discovery. The chiral pool approach, starting from readily available and inexpensive enantiomers of alanine, represents a highly practical and efficient strategy. This method provides excellent control over the stereochemistry at the 6-position, leading to the desired enantiomer in high purity. The detailed protocols provided in this guide offer a solid foundation for the successful implementation of this synthesis in a research and development setting. Further exploration of alternative methods, such as asymmetric hydrogenation and enzymatic desymmetrization, may offer additional avenues for process optimization and green chemistry improvements.

References

-

Asymmetric hydrogenation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

- Kang, B., et al. (2011). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 16(3), 2146-2166.

-

Asymmetric hydrogenation. (2015). Retrieved from [Link]

-

Chapter 45 — Asymmetric synthesis. (n.d.). Retrieved from [Link]

- Shen, B., et al. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 51(10), 2386-2403.

- Zhu, Y., et al. (2023). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Chinese Chemical Letters, 34(9), 108269.

- Palomo, J. M., & Cabrera, Z. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Current Organic Synthesis, 9(6), 792-811.

Sources

The Morpholinone Core: From Serendipitous Discovery to a Privileged Scaffold in Drug Development

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The morpholinone scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. Its unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility has cemented its status as a "privileged" structure in drug design. This guide provides a comprehensive exploration of the discovery and origin of substituted morpholinones, tracing their journey from early therapeutic applications to their current role in sophisticated, targeted therapies. We will delve into the causal-driven evolution of synthetic methodologies, analyze structure-activity relationships (SAR) across key therapeutic areas, and provide detailed experimental protocols to empower researchers in their own discovery efforts.

The Genesis: Discovery and the Rationale for a Privileged Scaffold

The introduction of the morpholine moiety into the pharmacopeia was not born from a rational design campaign but rather from the systematic exploration of chemical space. The first significant morpholine-containing drug to be commercialized was Phenmetrazine (marketed as Preludin), patented in 1952 by Boehringer-Ingelheim.[1] Initially developed as an appetite suppressant, it represented an early effort to create anorectic agents with fewer side effects than amphetamine.[1][2] The success and subsequent widespread use (and misuse) of Preludin inadvertently highlighted the morpholine ring's ability to confer desirable drug-like properties and central nervous system (CNS) activity.[3][4][5]

This early discovery paved the way for medicinal chemists to recognize the intrinsic value of the morpholinone core. The rationale for its "privileged" status is rooted in several key physicochemical and structural attributes:

-

Improved Pharmacokinetics (PK): The morpholine ring is a powerful tool for modulating a molecule's PK profile. The presence of the polar oxygen and weakly basic nitrogen atoms enhances aqueous solubility and can improve absorption.[6][7] This balanced lipophilic-hydrophilic character is crucial for achieving optimal bioavailability and tissue distribution, particularly for CNS-penetrant drugs.[6]

-

Metabolic Stability: As a saturated heterocycle, the morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and reduce the formation of potentially toxic metabolites.[7]

-

Structural Versatility and Potency: The morpholine ring can act as both a rigid scaffold to orient functional groups correctly for target binding and as an active pharmacophoric element.[7][8] The oxygen atom can serve as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions within a target's active site, thereby enhancing potency.[7][9]

The Blueprint: Evolution of Synthetic Methodologies

The synthetic accessibility of the morpholinone core has been a critical driver of its widespread adoption. Methodologies have evolved from classical cyclization reactions to highly sophisticated catalytic and multi-component strategies that allow for precise control over stereochemistry and diversity.

Classical Annulation: The Foundational Approach

The most traditional and still widely used method for constructing the morpholinone ring is the annulation of a 1,2-amino alcohol. This two-step sequence typically involves:

-

Amide Bond Formation: Acylation of the amino group of a 1,2-amino alcohol with an α-haloacetyl halide (e.g., chloroacetyl chloride).

-

Intramolecular Cyclization: Base-mediated intramolecular SN2 reaction, where the alkoxide formed from the hydroxyl group displaces the α-halide to form the morpholin-3-one ring.[10]

This robust sequence forms the basis for many morpholinone syntheses. The resulting morpholinone can then be used as a key intermediate or reduced using agents like borane or lithium aluminum hydride to yield the corresponding morpholine.[10]

Caption: Classical two-step synthesis of the morpholin-3-one core.

Modern Catalytic and Enantioselective Methods

As drug development has become more sophisticated, the demand for chiral, highly substituted morpholinones has grown. This has spurred the development of advanced synthetic methods.

-

Catalytic Enantioselective Synthesis: Chiral morpholinones are critical building blocks for many modern drugs.[11][12][13] A significant breakthrough is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-aminoethanols.[11][12][13][14] This reaction proceeds through a domino [4+2] heteroannulation followed by an aza-benzilic ester rearrangement, providing access to chiral scaffolds with high enantiomeric excess.[11][12][13]

-

Multi-Component Reactions (MCRs): To rapidly generate libraries of diverse compounds for screening, MCRs have been developed. For instance, a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides a direct route to highly substituted morpholines.[15] These methods are prized for their operational simplicity and atom economy, allowing for the de novo assembly of complex morpholine derivatives.[15][16]

The Arsenal: Key Therapeutic Applications of Substituted Morpholinones

The versatility of the morpholinone scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.

| Drug Name | Core Structure | Primary Target(s) | Therapeutic Area |

| Linezolid | Oxazolidinone-Morpholine | Bacterial 50S Ribosomal Subunit | Infectious Disease |

| Reboxetine | Substituted Morpholine | Norepinephrine Reuptake Transporter (NET) | CNS (Antidepressant) |

| Gefitinib | Quinazoline-Morpholine | Epidermal Growth Factor Receptor (EGFR) | Oncology |

| Aprepitant | Substituted Morpholinone | Neurokinin-1 (NK1) Receptor | CNS (Antiemetic) |

| Gedatolisib | Triazine-Morpholine | PI3K / mTOR | Oncology (Clinical) |

Oncology: Targeting Kinase Pathways

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.[17] The morpholine moiety has proven to be a key structural feature in many PI3K and mTOR inhibitors.[17][18] In dual PI3K/mTOR inhibitors like Gedatolisib, the morpholine ring often occupies a hydrophobic pocket in the ATP-binding site of the kinase domain.[17] This interaction is critical for achieving high potency and, in some cases, selectivity. For example, bridged morpholine structures have been shown to cause steric clashes in PI3K while being well-accommodated in mTOR, a principle used to design mTOR-selective inhibitors.[19]

Caption: Inhibition of the PI3K/mTOR pathway by morpholinone drugs.

Infectious Disease: The Case of Linezolid

Linezolid is a first-in-class oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its structure features a critical N-aryl substituent with a morpholine ring. Structure-activity relationship studies have revealed that the morpholino group is essential for its potent antibacterial activity. Linezolid functions by inhibiting the initiation of bacterial protein synthesis, binding to the 50S ribosomal subunit and preventing the formation of the functional 70S initiation complex. The synthesis of Linezolid involves the careful construction of the chiral oxazolidinone ring and the coupling of the fluorinated phenyl-morpholine side chain.[20][21][22][23]

Central Nervous System Disorders: Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[24][25] It contains a central, di-substituted morpholine ring. The stereochemistry of the substituents on the morpholine ring is crucial for its selective activity. The synthesis of the active (S,S)-enantiomer requires a stereospecific route, often starting from a chiral precursor like (S)-3-amino-1,2-propanediol to construct the chiral morpholine core.[24][26][27] The morpholine scaffold in Reboxetine correctly positions the two aryl groups for optimal interaction with the norepinephrine transporter, demonstrating the ring's utility as a rigid conformational anchor.[25]

Experimental Protocol: Synthesis of the Core Morpholin-3-one Scaffold

This protocol describes a robust, scalable method for synthesizing the parent morpholin-3-one ring, a common starting point for the development of more complex derivatives. The procedure is based on the classical annulation of 2-aminoethanol.[28][29]

Objective: To synthesize morpholin-3-one via base-mediated cyclization of N-(2-hydroxyethyl)-2-chloroacetamide.

Materials:

-

2-Aminoethanol (Ethanolamine)

-

Ethyl chloroacetate

-

Sodium metal (or Sodium ethoxide/methoxide)

-

Anhydrous Isopropanol (or Ethanol)

-

Ethyl acetate (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

Step A: Preparation of the Sodium Alkoxide Base

-

To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 500 mL of anhydrous isopropanol.

-

Carefully add sodium metal (1.1 equivalents relative to 2-aminoethanol) in small portions to the stirring isopropanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform under an inert atmosphere.

-

Heat the mixture to 50-60 °C and stir until all the sodium has dissolved completely (approximately 2-4 hours), forming a solution of sodium isopropoxide.

-

Cool the solution to room temperature.

Step B: N-Alkylation and Cyclization

-

Add 2-aminoethanol (1.0 equivalent) dropwise to the sodium isopropoxide solution. Stir for 1 hour at 50-60 °C.[29]

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add ethyl chloroacetate (1.0 equivalent) dropwise via a dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.[28]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-85 °C) for 2-3 hours.[28]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

Step C: Work-up and Purification

-

Cool the reaction mixture to room temperature. A precipitate of sodium chloride will have formed.

-

Filter the suspension to remove the inorganic salts. Wash the filter cake with a small amount of cold isopropanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

-

Recrystallize the crude product from a suitable solvent system, such as isopropanol/ethyl acetate, to yield pure morpholin-3-one as a white crystalline solid.[28]

Validation:

-

Confirm the identity and purity of the product using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To compare with the literature value.

-

The Horizon: Future Perspectives

The journey of the substituted morpholinone core is far from over. Its proven track record in modulating PK properties and interacting with diverse biological targets ensures its continued relevance in drug discovery. Future efforts will likely focus on:

-

Novel Synthetic Frontiers: Developing even more efficient, green, and stereoselective methods to access novel and complex substitution patterns.[10][30]

-

New Therapeutic Targets: Applying the morpholinone scaffold to new and challenging targets, including protein-protein interactions and allosteric modulation.

-

Polypharmacology: Designing single molecules with morpholinone cores that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegeneration.[9][31]

The morpholinone scaffold exemplifies the synergy of synthetic innovation and medicinal chemistry insight. Its story underscores a fundamental principle of drug discovery: that a simple, well-behaved chemical motif can become a powerful key to unlocking a multitude of therapeutic solutions.

References

- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L. (2024).

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

-

He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(21), 8037–8043. Available from: [Link]

-

He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. Available from: [Link]

-

He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. Available from: [Link]

-

Ruider, S. A., & Bode, J. W. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 810-813. Available from: [Link]

-

Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]

-

Chang, C. F., Chen, Y. L., Chen, W. L., & Chen, C. C. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 79. Available from: [Link]

- Google Patents. (n.d.). EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates.

-

Righi, M., et al. (2004). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 6(23), 4139–4141. Available from: [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

- Google Patents. (n.d.). CN105753804A - Method of preparing 3-morpholinone.

-

Greenway, F. L. (2022). An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs. Frontiers in Endocrinology, 13, 919339. Available from: [Link]

-

Zakharyan, R., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 10854. Available from: [Link]

-

Ye, N., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5579-5583. Available from: [Link]

-

Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Synfacts, 16(05), 0520. Available from: [Link]

-

Der Pharma Chemica. (n.d.). A new and alternate synthesis of Linezolid: An antibacterial agent. Retrieved from [Link]

-

Cignarella, G., Barlocco, D., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2694–2713. Available from: [Link]

-

ResearchGate. (n.d.). Seven-step, continuous flow synthesis of linezolid (1). Retrieved from [Link]

-

Wang, S., et al. (2023). Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. ACS Medicinal Chemistry Letters, 14(11), 1629–1635. Available from: [Link]

-

Righi, M., et al. (2004). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 6(23), 4139–4141. Available from: [Link]

-

UNODC. (2024). Details for Phenmetrazines. Retrieved from [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

- Google Patents. (n.d.). CN102702125B - Chemical synthesis method for linezolid.

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). RSC Advances, 14(11), 7545-7578. Available from: [Link]

-

Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available from: [Link]

-

Lau, C. H., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLoS ONE, 10(9), e0136992. Available from: [Link]

-

Caldwell, J., & Mulé, S. J. (Eds.). (2019). Phenmetrazine – Knowledge and References. In Amphetamines and Related Stimulants: Chemical, Biological, Clinical, and Sociological Aspects. Taylor & Francis. Available from: [Link]

-

Holland Clinic. (n.d.). Preludin (phenmetrazine). Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available from: [Link]

-

Cignarella, G., Barlocco, D., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2694–2713. Available from: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available from: [Link]

-

He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. American Chemical Society. Available from: [Link]

-

Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (2021). Organic Chemistry Frontiers, 8(15), 4153-4158. Available from: [Link]

Sources

- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 2. An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Details for Phenmetrazines [unodc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. hollandclinic.com [hollandclinic.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. researchgate.net [researchgate.net]

- 23. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06391G [pubs.rsc.org]

- 28. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]

- 29. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]

- 30. researchgate.net [researchgate.net]

- 31. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of (6S)-6-methylmorpholin-3-one

Introduction

(6S)-6-methylmorpholin-3-one is a chiral heterocyclic compound of increasing interest within pharmaceutical development and medicinal chemistry. As a tailored building block, its specific stereochemistry is crucial for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs). The morpholinone core is a privileged scaffold found in numerous bioactive molecules, and the introduction of a methyl group at the C6 position with a defined (S)-configuration provides a key vector for molecular recognition and optimization of drug properties.

A comprehensive understanding of the physical characteristics of this compound is paramount for researchers, scientists, and drug development professionals. These properties govern every stage of the development pipeline, from reaction kinetics and purification strategies to formulation, stability, and ultimately, bioavailability. This guide provides a detailed examination of the known physical and chemical properties of this compound, outlines protocols for its characterization, and offers insights into its handling and application.

Chemical and Molecular Identity

Precise identification is the foundation of all subsequent chemical and physical analysis. The fundamental descriptors for this compound are summarized below. It is critical to distinguish this enantiomer from its (R)-counterpart and the racemic mixture.

| Identifier | Data | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 127958-67-2 | [1] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Canonical SMILES | C[C@H]1CNC(=O)CO1 | [2] |

| InChI Key | SKUDAELDAIZDDT-QFIPXVFZSA-N | N/A |

| MDL Number | MFCD18071976 | [1] |

Note: Data for the racemic mixture (CAS 127958-63-8) and the (R)-enantiomer (CAS 127958-66-1) are also available but refer to different chemical entities.[3][4]

Physicochemical Properties

Detailed experimental data for the (6S)-enantiomer is not widely published in peer-reviewed literature. The information presented here is compiled from chemical supplier data and extrapolated from related morpholinone structures. All data should be confirmed experimentally for mission-critical applications.

Appearance and Form

The related (6R)-enantiomer is described as a solid, which suggests that this compound is also likely a solid at standard temperature and pressure.[4]

Thermal Properties

Explicit melting and boiling points for the (6S)-enantiomer are not available. This is a critical data gap that should be addressed by routine analysis upon receipt or synthesis of the material.

Solubility Profile

A definitive solubility profile is not published. However, based on the structure—which contains both hydrogen bond donors (N-H) and acceptors (C=O, C-O-C) as well as a small alkyl group—a degree of solubility in both polar and non-polar organic solvents can be anticipated. The parent compound, morpholine, is miscible with water.[5] The presence of the lactam and methyl group in this compound likely reduces aqueous solubility compared to morpholine itself.

Predicted Solubility:

-

High Solubility: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Moderate Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate

-

Low Solubility: Water, Hexanes, Diethyl Ether

Workflow for Solubility Determination

The following diagram outlines a standard workflow for experimentally determining the solubility of a compound like this compound.

Caption: Workflow for Shake-Flask Solubility Measurement.

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are critical. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The expected patterns for the morpholine ring are well-characterized.[6]

¹H NMR (Proton NMR):

-

Methyl Group (-CH₃): A doublet centered around 1.2-1.4 ppm, coupled to the C6 proton.

-

C6 Proton (-CH-): A multiplet (likely a double quartet or more complex) around 4.0-4.3 ppm, coupled to the methyl protons and the C5 methylene protons.

-

C5 Methylene (-CH₂-N): Two diastereotopic protons appearing as complex multiplets, likely between 3.0-3.6 ppm.

-

C2 Methylene (-CH₂-O): Two diastereotopic protons appearing as complex multiplets, often downfield due to the adjacent oxygen, around 4.1-4.5 ppm.

-

Amide Proton (-NH-): A broad singlet, typically around 6.0-8.0 ppm, whose position is highly dependent on solvent and concentration.

¹³C NMR (Carbon NMR):

-

Methyl Carbon (-CH₃): ~15-20 ppm

-

C6 Carbon (-CH-): ~75-80 ppm (adjacent to oxygen)

-

C5 Carbon (-CH₂-N): ~45-50 ppm

-

C2 Carbon (-CH₂-O): ~65-70 ppm (adjacent to oxygen)

-

Carbonyl Carbon (-C=O): ~168-172 ppm

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for general organic compounds.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.[7]

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) to resolve complex spin systems and confirm assignments.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and elemental composition.

-

Expected Ion (ESI+): For a molecular formula of C₅H₉NO₂, the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 116.0657.

-

High-Resolution MS (HRMS): HRMS is essential to confirm the elemental composition and distinguish from other potential molecules with the same nominal mass.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

N-H Stretch: A moderate to strong band around 3200-3400 cm⁻¹.

-

C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of a six-membered lactam.

-

C-O-C Stretch: A strong band in the fingerprint region, typically 1100-1150 cm⁻¹, indicating the ether linkage.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity and purity of the compound.

-

Recommended Storage: Chemical suppliers recommend storing the material at 2-8°C in a dry, light-proof environment.[1][9] It should be kept in a tightly sealed container to prevent moisture absorption and potential hydrolysis of the lactam ring.

-

Chemical Stability: The morpholin-3-one scaffold is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the lactam ring. The ether linkage is typically stable to a wide range of reagents.

Conclusion

This compound is a valuable chiral building block for modern drug discovery. While a complete, peer-reviewed dataset of its physical properties is not yet available, this guide consolidates the existing information from suppliers and provides a robust framework for its in-depth characterization based on established analytical principles. For any development program, it is imperative that key parameters such as melting point, solubility, and spectroscopic identity are confirmed experimentally. This foundational knowledge is indispensable for ensuring reproducibility, optimizing process chemistry, and developing stable, effective pharmaceutical formulations.

References

-

PubChem. (n.d.). 6-(Aminomethyl)morpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Hydroxymethyl)-4-methylmorpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Lead Sciences. (n.d.). (6R)-6-Methylmorpholin-3-one. Retrieved from [Link]

-

PubChem. (n.d.). 6-Ethyl-6-methylmorpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). N-Methylmorpholine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

-

PubChem. (n.d.). 3-Morpholinone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2009, August). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

-

ChemBK. (n.d.). N-Methylmorpholine. Retrieved from [Link]

-

PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 127958-67-2|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 127958-63-8 | 6-Methylmorpholin-3-one - Synblock [synblock.com]

- 4. (6R)-6-Methylmorpholin-3-one | CymitQuimica [cymitquimica.com]

- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. (6R)-6-Methylmorpholin-3-one - Lead Sciences [lead-sciences.com]

An In-Depth Technical Guide to the Stability and Storage of (6S)-6-methylmorpholin-3-one

Introduction

(6S)-6-methylmorpholin-3-one is a chiral building block of significant interest in pharmaceutical development. Its defined stereochemistry is crucial for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). As with any high-value intermediate, a thorough understanding of its stability profile is paramount to ensure the integrity of the synthetic process, the quality of the final drug substance, and compliance with regulatory standards. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in established chemical principles and industry best practices. We will delve into potential degradation pathways, propose a robust strategy for stability assessment through forced degradation studies, and detail appropriate analytical methodologies for monitoring its purity and chiral integrity.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate storage and handling protocols.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Appearance | Solid | [2] |

| Chirality | (6S)-enantiomer | N/A |

Recommended Storage and Handling

Proper storage is critical to prevent degradation and maintain the chemical and chiral purity of this compound. The primary goal is to mitigate exposure to environmental factors that can accelerate degradation.

Recommended Storage Conditions:

-

Temperature: 2-8°C.[1] Refrigeration is recommended to minimize the rate of potential degradation reactions.

-

Atmosphere: Store in a dry environment. The presence of moisture can facilitate hydrolytic degradation.

-

Light: Protect from light.[1] Light exposure can potentially induce photolytic degradation.

-

Container: Use a tightly sealed container to prevent moisture ingress and exposure to the atmosphere.

Handling Precautions:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage or when the material will be exposed to ambient conditions for extended periods.

-

Avoid repeated temperature cycling (freeze-thaw cycles), which can affect the physical form and potentially the stability of the solid.

-

Use appropriate personal protective equipment (PPE) as outlined in the material safety data sheet (MSDS).

Potential Degradation Pathways

This compound, being a cyclic amide (a γ-lactam), is susceptible to several degradation pathways. Understanding these is crucial for developing stability-indicating analytical methods and for identifying potential impurities that may arise during storage or processing.

Hydrolytic Degradation

The most probable degradation pathway for this compound is the hydrolysis of the amide bond within the lactam ring.[1][3] This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form the corresponding amino acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the lactam is attacked by a hydroxide ion, leading to a tetrahedral intermediate that collapses to break the amide bond, yielding the carboxylate salt of the amino acid.

The rate of hydrolysis is influenced by pH and temperature. Extremes in pH and elevated temperatures will significantly accelerate this degradation.

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation

While the morpholinone ring itself is not highly susceptible to oxidation, the presence of the secondary amine and the carbon atoms adjacent to the heteroatoms could be potential sites for oxidative degradation. Strong oxidizing agents or exposure to atmospheric oxygen over prolonged periods, especially in the presence of light or metal ions, could lead to the formation of N-oxides or other oxidation products.[4]

Photolytic Degradation

As a general precaution for pharmaceutical intermediates, photostability should be considered.[5] The energy from UV or visible light can sometimes be sufficient to induce degradation, potentially through radical mechanisms. The exact photolytic degradation products are difficult to predict without experimental data.

Thermal Degradation

In the solid state and at recommended storage temperatures, significant thermal degradation is unlikely. However, at elevated temperatures, bond cleavage can occur. The C-N bond of the amide group is a potential site of cleavage under significant thermal stress.[6]

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Protocol for Forced Degradation of this compound

A comprehensive forced degradation study should include the following conditions:

| Stress Condition | Proposed Experimental Setup | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, 72 hours | Ring opening to form the corresponding amino acid. |